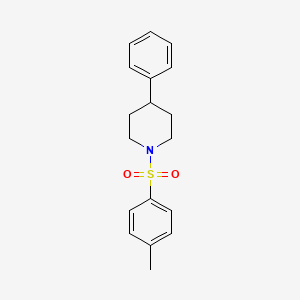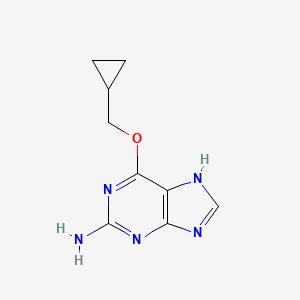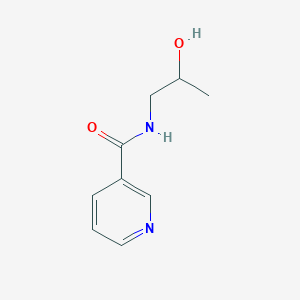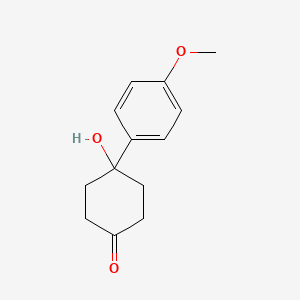
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxy group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-4-(4-methoxy-phenyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its analgesic properties may be attributed to its ability to modulate pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-4-(4-methoxyphenyl)butanoic acid
- 4-Hydroxy-4’-methoxybiphenyl
- 4-Hydroxy-2-quinolones
Uniqueness
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)13(15)8-6-11(14)7-9-13/h2-5,15H,6-9H2,1H3 |
Clé InChI |
GETOMYJAUSLEJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester](/img/structure/B8657666.png)
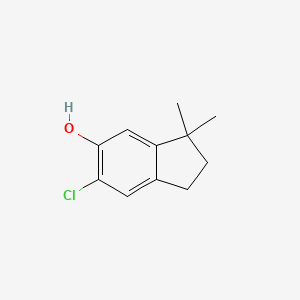
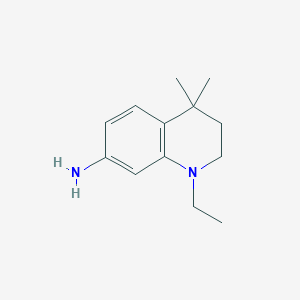
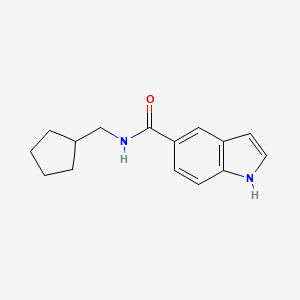
![3H-Thiopheno[2,3-d]1,2,3-triazin-4-one](/img/structure/B8657683.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)
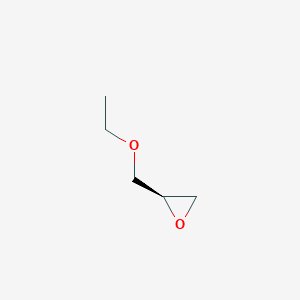
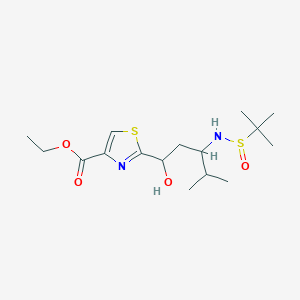
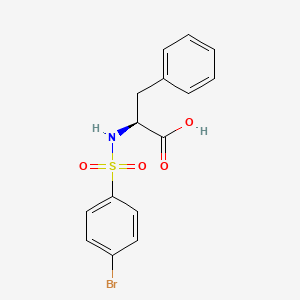
![2,4-Imidazolidinedione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B8657729.png)
